Cas no 2624137-35-3 (3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride)

3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride is a specialized organic compound featuring a unique azetidine scaffold with a methylsulfanyl substituent and a nitrile group at the 3-position. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications in medicinal chemistry and pharmaceutical research. The compound’s rigid azetidine ring and functional groups offer versatility as a building block for the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. Its well-defined structure and high purity ensure reproducibility in complex synthetic pathways. This reagent is particularly valuable for researchers exploring novel heterocyclic frameworks with potential therapeutic relevance.
3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride structure
2624137-35-3 structure
Product Name:3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride
CAS No:2624137-35-3
MF:C5H9ClN2S
MW:164.656358480453
MDL:MFCD33550592
CID:5604533
PubChem ID:155978416
Update Time:2025-06-12

3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2624137-35-3
    • EN300-27750769
    • 3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride
    • 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride
    • MDL: MFCD33550592
    • Inchi: 1S/C5H8N2S.ClH/c1-8-5(2-6)3-7-4-5;/h7H,3-4H2,1H3;1H
    • InChI Key: JHCQGIYRSCTPIP-UHFFFAOYSA-N
    • SMILES: Cl.S(C)C1(C#N)CNC1

Computed Properties

  • Exact Mass: 164.0174972g/mol
  • Monoisotopic Mass: 164.0174972g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.1Ų

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Additional information on 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride

Introduction to 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride (CAS No. 2624137-35-3)

3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride, identified by the CAS number 2624137-35-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine class, characterized by a five-membered heterocyclic ring containing two carbon atoms and one nitrogen atom. The presence of a methylsulfanyl group and a cyano substituent at the 3-position of the azetidine ring imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for formulation development in pharmaceutical applications. This solubility advantage facilitates its use in various biological assays and in vitro studies, enabling researchers to evaluate its potential biological activity more efficiently. The structural features of 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride suggest that it may exhibit properties such as bioavailability, metabolic stability, and interaction with biological targets, which are essential for its consideration as a lead compound in medicinal chemistry.

In recent years, there has been growing interest in azetidine derivatives due to their versatility as pharmacophores. The methylsulfanyl group, in particular, is known to influence the electronic and steric properties of the molecule, potentially affecting its binding affinity to biological receptors. Additionally, the cyano group can serve as a bioisostere for other functional groups, such as carboxylic acids or amides, which are common in drug molecules. This flexibility allows chemists to modify the structure of 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride to optimize its pharmacokinetic and pharmacodynamic profiles.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Current research indicates that azetidine derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The unique structural motif of 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride may enable it to interact with specific biological targets that are difficult to modulate with conventional drug molecules. For instance, studies have demonstrated that azetidine-based compounds can inhibit certain enzymes or receptors involved in disease pathways by occupying specific binding pockets.

The synthesis of 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps typically include the formation of the azetidine ring through cyclization reactions, followed by functional group transformations such as substitution at the 3-position with a cyano group and introduction of the methylsulfanyl moiety. The final step involves conversion to the hydrochloride salt to improve solubility. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, may be employed to enhance the efficiency and selectivity of these processes.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride and potential biological targets. These studies often involve docking simulations to predict how the compound might bind to proteins or enzymes involved in disease mechanisms. The results of such simulations can guide medicinal chemists in designing analogs with improved binding affinity and reduced side effects. Furthermore, quantum mechanical calculations can provide insights into the electronic structure of the molecule, helping to rationalize its reactivity and stability.

The pharmacological evaluation of 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride has been conducted using both in vitro and in vivo models. In vitro assays have focused on assessing its interaction with enzymes such as kinases or phosphodiesterases, which are critical targets in oncology and inflammatory diseases. Initial results suggest that this compound exhibits moderate activity against certain enzyme targets, warranting further investigation into its mechanism of action. In vivo studies have also been performed to evaluate its pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

The potential therapeutic applications of 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride are broad and span multiple disease areas. For example, researchers have explored its utility as an inhibitor of Janus kinases (JAK), which play a central role in inflammatory signaling pathways. The ability of this compound to modulate JAK activity could make it a promising candidate for treating autoimmune disorders such as rheumatoid arthritis or inflammatory bowel disease. Additionally, its structural similarity to known anticancer agents suggests that it may interfere with pathways involved in tumor growth and progression.

Another area of interest is the use of 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride as a scaffold for developing antiviral drugs. The unique geometry of azetidine derivatives allows them to mimic natural substrates or inhibitors within viral replication cycles. By targeting specific viral enzymes or proteins, this compound could potentially inhibit viral replication or enhance host immune responses against infections. Preliminary studies have shown encouraging results when tested against certain viral strains in cell culture models.

The development of novel drug candidates like 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride relies heavily on collaboration between synthetic chemists, biologists, pharmacologists, and clinicians. Each discipline contributes expertise that is essential for optimizing the compound's efficacy and safety profile before it can be translated into clinical use. Advances in high-throughput screening technologies have accelerated the process by enabling rapid testing of large libraries of compounds for biological activity.

In conclusion, 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride (CAS No. 2624137-35-3) represents an exciting opportunity for innovation in pharmaceutical research due to its unique structural features and potential therapeutic applications. Ongoing studies continue to explore its biological activity across various disease models while refining synthetic methodologies for scalable production. As our understanding of molecular interactions deepens, this compound stands out as a promising candidate for further development into next-generation therapeutic agents.

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